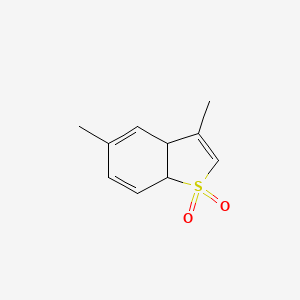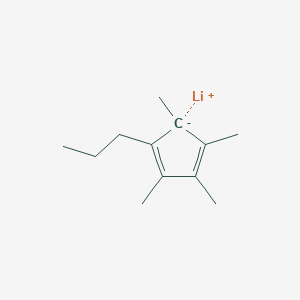
lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene is a complex organolithium compound. It is a derivative of cyclopentadiene, a five-membered ring with two double bonds. The compound is characterized by the presence of lithium and multiple methyl and propyl groups attached to the cyclopentadiene ring. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene typically involves the reaction of 1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene with a lithium reagent. Commonly used lithium reagents include n-butyllithium or lithium diisopropylamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often cooled to low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various organometallic compounds or halogenated derivatives.
Aplicaciones Científicas De Investigación
Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene involves its interaction with molecular targets through its lithium atom and the cyclopentadiene ring. The lithium atom can coordinate with various substrates, facilitating reactions such as nucleophilic addition or substitution. The cyclopentadiene ring provides a stable framework for these interactions, enhancing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A simpler analog with a five-membered ring and two double bonds.
1,2,3,5-Tetramethylcyclopentadiene: Similar structure but without the propyl group.
Lithium cyclopentadienide: Contains lithium and a cyclopentadiene ring but lacks the methyl and propyl substitutions.
Uniqueness
Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of multiple methyl and propyl groups enhances its stability and reactivity compared to simpler analogs. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
101960-68-3 |
|---|---|
Fórmula molecular |
C12H19Li |
Peso molecular |
170.2 g/mol |
Nombre IUPAC |
lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/C12H19.Li/c1-6-7-12-10(4)8(2)9(3)11(12)5;/h6-7H2,1-5H3;/q-1;+1 |
Clave InChI |
HJPRKHGZKAGBFY-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCCC1=C(C(=C([C-]1C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


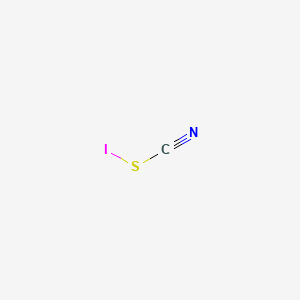
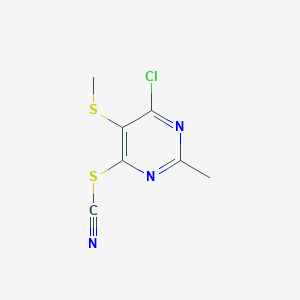
![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)
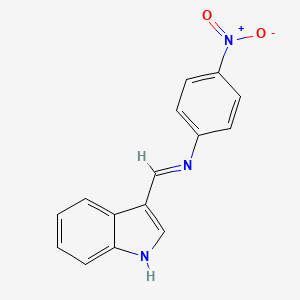
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
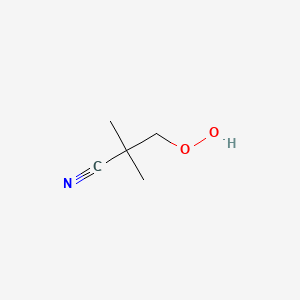
![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)
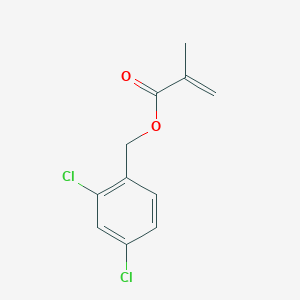


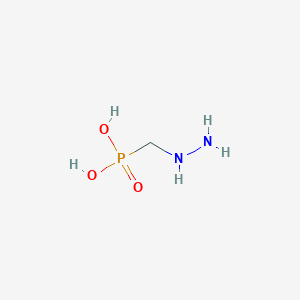
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
